8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

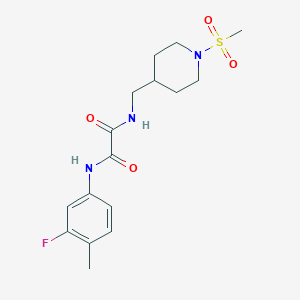

8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurodegenerative Diseases

Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, closely related to the specified compound, has shown that these derivatives act as potent dual-target-directed A1/A2A adenosine receptor antagonists. Their development is aimed at addressing symptomatic and disease-modifying treatments of neurodegenerative diseases, such as Parkinson's and Alzheimer's, offering potential advantages over single-target therapeutics (Brunschweiger et al., 2014).

Antimycobacterial Activity

Compounds structurally similar to the one inquired about have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis in vitro. For example, 6-(2-furyl)-9-(p-methoxybenzyl)purines with specific substituents demonstrated low toxicity toward mammalian cells while effectively inhibiting M. tuberculosis, indicating their potential as novel antimycobacterial drug candidates (Braendvang & Gundersen, 2007).

Anticancer Activity

N-Substituted indole derivatives, through modifications involving fluorobenzyl groups, have been characterized and tested against MCF-7 human breast cancer cell lines. Certain compounds within this research exhibited significant anticancer activities, suggesting a pathway for the development of new cancer therapeutics (Kumar & Sharma, 2022).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, which include modifications at the N-1 and N-7 positions similar to the compound of interest, has yielded compounds with moderate to good inhibitory activities against DPP-IV. These findings are relevant for the development of treatments for type 2 diabetes, with some derivatives showing comparable activity to known drugs such as Sitagliptin (Mo et al., 2015).

Protective Group Application in Synthesis

The use of thietanyl protection in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, similar in structure to the compound , demonstrates an innovative approach to overcoming challenges in the synthesis of purine derivatives. This method allows for the stable introduction of sensitive functional groups, expanding the toolkit for purine synthesis and potentially opening up new avenues for drug development (Khaliullin & Shabalina, 2020).

Propriétés

IUPAC Name |

8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-13-4-3-5-15(10-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-14-6-8-16(22)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLVEUCWIAKDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)F)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride](/img/structure/B2664076.png)

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine](/img/structure/B2664077.png)

![methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2664080.png)

![N~6~-(2-chlorobenzyl)-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664083.png)

![6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664085.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2664090.png)

![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2664098.png)